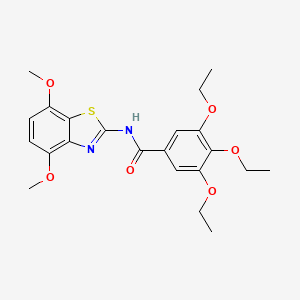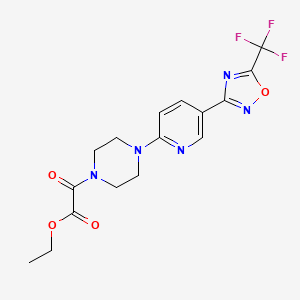![molecular formula C18H21N3OS B2867250 N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide CAS No. 2034305-58-1](/img/structure/B2867250.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-([2,4’-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide” is a synthetic organic compound that features a bipyridine moiety linked to a cyclopentylthioacetamide group. Compounds containing bipyridine structures are often of interest in coordination chemistry due to their ability to form stable complexes with metal ions. The cyclopentylthioacetamide group may impart unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,4’-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide” typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through the coupling of pyridine derivatives.
Attachment of the cyclopentylthio group:
Formation of the acetamide linkage: The final step involves the formation of the acetamide bond, typically through amide coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group.
Reduction: Reduction reactions could target the bipyridine moiety or the acetamide linkage.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the bipyridine ring or the cyclopentylthio group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could yield sulfoxides or sulfones, while reduction of the bipyridine moiety could lead to partially or fully reduced bipyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-([2,4’-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide” could be used as a ligand in coordination chemistry to form complexes with transition metals. These complexes might be studied for their catalytic properties or electronic characteristics.
Biology and Medicine
In biological and medical research, the compound could be investigated for its potential as a therapeutic agent. The bipyridine moiety is known to interact with metal ions, which could be exploited in the design of metallodrugs or diagnostic agents.
Industry
In industry, the compound might find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of “N-([2,4’-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide” would depend on its specific application. For example, as a ligand in coordination chemistry, its mechanism would involve the formation of coordination bonds with metal ions. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through its bipyridine and cyclopentylthioacetamide groups.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties.
N-(2-pyridylmethyl)-2-(cyclopentylthio)acetamide: A structurally similar compound with a single pyridine ring.
Uniqueness
“N-([2,4’-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide” is unique due to the presence of both the bipyridine moiety and the cyclopentylthioacetamide group. This combination of functional groups could impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(13-23-16-3-1-2-4-16)21-12-14-5-10-20-17(11-14)15-6-8-19-9-7-15/h5-11,16H,1-4,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROKVINJIBSXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2867174.png)
![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B2867168.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2867184.png)
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2867185.png)
![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)
![N-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)
![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)

![1,4-bis[(2R)-oxolane-2-carbonyl]piperazine-2-carbonitrile](/img/structure/B2867177.png)
![2-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2867179.png)
![6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine](/img/structure/B2867180.png)

